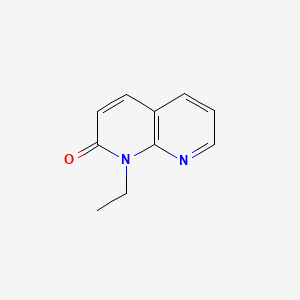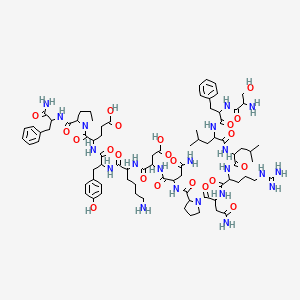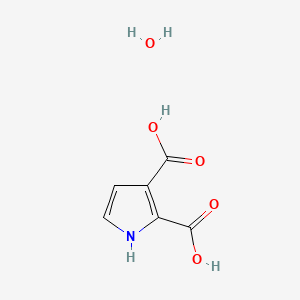
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is C6H7NO5 . The InChI code is 1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) .
Chemical Reactions Analysis
Pyrrole derivatives, including 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate, are used in a number of synthetic organic chemistry reactions . For example, they are precursors in the synthesis of medicinal compounds .
Physical And Chemical Properties Analysis
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is a white crystalline solid with a molecular weight of 131.11 g/mol and a melting point of 153 °C. Its molecular formula is C6H7NO5 .
Wissenschaftliche Forschungsanwendungen
Forensic Applications
There is a study that suggests its potential use in forensic applications . It is used as a marker in hair analysis, which can provide valuable information in forensic investigations.
Diabetes Research
The compound is structurally related to pyrraline, a well-known diabetes molecular marker . This suggests its potential use in diabetes research and the development of new treatments.
Polyester Production
Pyrrole-2,5-dicarboxylic acid (PDCA), a structurally related compound, is considered a potential monomer for polyester production . This suggests that “1H-Pyrrole-2,3-dicarboxylic Acid Hydrate” could also have potential applications in polymer science and engineering.
Wirkmechanismus
Zukünftige Richtungen
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate has a wide range of applications in the scientific research community. Its role in creating bioactive molecules for therapeutic use , its potential in biotechnological innovations, and its use in creating complex molecular architectures suggest promising future directions for this compound.
Eigenschaften
IUPAC Name |
1H-pyrrole-2,3-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4.H2O/c8-5(9)3-1-2-7-4(3)6(10)11;/h1-2,7H,(H,8,9)(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXOPVAWXDKDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
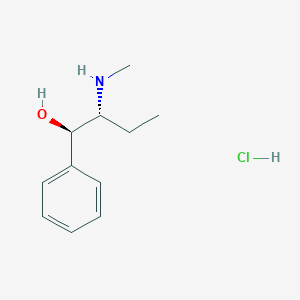
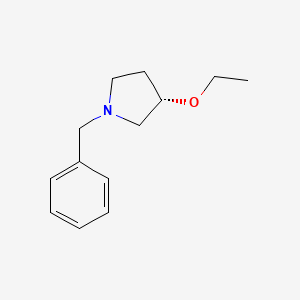
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
